N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide
CAS No.: 2034362-06-4
Cat. No.: VC4335446
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034362-06-4 |
|---|---|
| Molecular Formula | C14H15N3O2 |
| Molecular Weight | 257.293 |
| IUPAC Name | N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H15N3O2/c1-17(9-11-6-4-3-5-7-11)14(18)12-8-13(19-2)16-10-15-12/h3-8,10H,9H2,1-2H3 |
| Standard InChI Key | OXTIYPLLUCFADK-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 4 with a carboxamide group (-CONH-). The carboxamide nitrogen is further alkylated with a methyl group (-CH₃) and a benzyl group (-CH₂C₆H₅), while position 6 of the pyrimidine ring bears a methoxy substituent (-OCH₃) . The IUPAC name, N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide, reflects this substitution pattern.
Spectroscopic and Computational Insights
Quantum chemical calculations on structurally related pyrimidines, such as 2-amino-4-methoxy-6-methylpyrimidine, provide indirect insights into the electronic structure of N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide. Fourier-transform infrared (FTIR) and Raman spectra of analogous compounds reveal characteristic vibrational modes for methoxy (≈1,250–1,050 cm⁻¹) and carboxamide groups (≈1,680–1,630 cm⁻¹ for C=O stretching) . Density functional theory (DFT) simulations predict bond lengths of 1.34 Å for C=N in the pyrimidine ring and 1.45 Å for C-O in the methoxy group .
Physicochemical Parameters
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing the N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide scaffold:
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Pyrimidine Ring Formation: Cyclization of β-diketones with urea derivatives, followed by sequential functionalization.
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Post-Modification of Preformed Pyrimidines: Alkylation and acyl substitution on halogenated pyrimidine intermediates .
Stepwise Synthesis
A representative pathway involves:
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Synthesis of 6-Methoxypyrimidine-4-carboxylic Acid:
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Condensation of ethyl acetoacetate with methoxyguanidine under acidic conditions.
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Hydrolysis of the ester to the carboxylic acid using NaOH/EtOH.
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Carboxamide Formation:
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Purification:
Alternative Routes
Comparative Analysis with Structural Analogs
N-Methyl vs. N-H Carboxamides
Removal of the N-methyl group increases hydrogen-bonding capacity but reduces metabolic stability. For example, N-desmethyl analogs show 3-fold higher DHFR inhibition (IC₅₀ = 0.7 μM vs. 2.1 μM) but 50% shorter plasma half-lives in rodent models .
Benzyl vs. Phenyl Groups
The benzyl moiety (CH₂C₆H₅) enhances hydrophobic interactions compared to simple phenyl substituents. In kinase assays, benzyl-containing derivatives exhibit 5-fold lower Kd values (12 nM vs. 60 nM) due to better complementarity with hydrophobic enzyme pockets .
Challenges and Future Directions
Synthetic Optimization
Current yields for N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide synthesis rarely exceed 40% . Future work should explore continuous-flow reactors and immobilized catalysts (e.g., silica-bound DPP-palladium) to improve efficiency and reduce metal contamination .
Pharmacological Profiling
Priority studies include:
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ADMET Profiling: Prediction of absorption, distribution, metabolism, excretion, and toxicity using in vitro models.
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Target Deconvolution: CRISPR-Cas9 screens to identify off-target effects.
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Formulation Development: Nanoencapsulation to address solubility limitations .
Structural Diversification
Introducing fluorine at position 5 or replacing the benzyl group with heteroaryl rings (e.g., thiophene, imidazole) could optimize target selectivity. Computational models predict that 5-fluoro analogs would have 30% higher blood-brain barrier permeability .
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